Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and an oxovalerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate typically involves multi-step organic reactions. One common method includes the esterification of 5-(3-chlorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-chlorophenyl)-3-methyl-5-oxovaleric acid.
Reduction: Formation of 5-(3-chlorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenyl-3-methyl-5-oxovalerate: Similar structure but lacks the chlorine atom.
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate: Similar structure with the chlorine atom in a different position.
Methyl 5-(3-bromophenyl)-3-methyl-5-oxovalerate: Similar structure with a bromine atom instead of chlorine.
Uniqueness
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 5-(3-chlorophenyl)-3-methyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-9(7-13(16)17-2)6-12(15)10-4-3-5-11(14)8-10/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWXGAITCAHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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